Anticonvulsant Potency of the C(2)-Hydrocarbon PAAD Class Surpasses Phenobarbital in the MES Model
The C(2)-hydrocarbon N′-benzyl 2-amino acetamide class, of which 2-amino-N-benzylacetamide (C(2)-H) is the simplest and foundational member, exhibits MES ED₅₀ values of 13–21 mg/kg (i.p., mice) compared with phenobarbital at ED₅₀ = 22 mg/kg [1]. This represents a class-level potency advantage of approximately 5–41% over the standard-of-care barbiturate anticonvulsant. While the specific ED₅₀ of the unsubstituted C(2)-H PAAD (the target compound) was not individually reported in the primary PAAD pharmacological studies, the cited range encompasses C(2)-hydrocarbon PAADs including isopropyl (ED₅₀ = 15 mg/kg) and tert-butyl (ED₅₀ = 14 mg/kg) variants, establishing the potency floor of this scaffold relative to phenobarbital [2].
| Evidence Dimension | Anticonvulsant potency (MES ED₅₀, i.p., mice) |
|---|---|
| Target Compound Data | Class range 13–21 mg/kg (C(2)-hydrocarbon PAADs, target compound is C(2)-H member) |
| Comparator Or Baseline | Phenobarbital ED₅₀ = 22 mg/kg |
| Quantified Difference | PAAD class ED₅₀ 5–41% lower (more potent) than phenobarbital; e.g., (R)-3 (isopropyl PAAD) ED₅₀ = 15 mg/kg vs. phenobarbital 22 mg/kg |
| Conditions | Maximal electroshock seizure (MES) test, male albino CF-1 mice, intraperitoneal administration, time of peak effect |
Why This Matters
This class-level potency benchmark establishes that the PAAD scaffold, inclusive of 2-amino-N-benzylacetamide as its simplest representative, provides a structural starting point with anticonvulsant activity exceeding the widely used reference standard phenobarbital, supporting prioritization in anticonvulsant lead identification over non-benzylamide glycinamide derivatives.
- [1] King AM, Salomé C, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site. J Med Chem. 2011;54(19):6417-6431. doi:10.1021/jm200759t. View Source
- [2] King AM, Salomé C, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Defining the Structural Parameters That Confer Anticonvulsant Activity. J Med Chem. 2011;54(19):6432-6442. doi:10.1021/jm200760a. PMC3188959, Table 1. View Source
